(5Z)-5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-((Z)-1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic molecule that features a combination of indole, thiazolone, and phenoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized with a phenoxyethyl group through a nucleophilic substitution reaction.
Thiazolone Ring Formation: The thiazolone ring is formed by reacting a thioamide with a halogenated ketone under basic conditions.
Coupling Reaction: The indole derivative is then coupled with the thiazolone intermediate using a condensation reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((Z)-1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: The phenoxyethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated phenoxyethyl derivatives.
Scientific Research Applications
5-((Z)-1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE: has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer or anti-inflammatory agent due to its unique structural features.
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds
Properties
Molecular Formula |
C21H17ClN2O2S2 |
---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
(5Z)-5-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17ClN2O2S2/c1-13-10-15(6-7-17(13)22)26-9-8-24-12-14(16-4-2-3-5-18(16)24)11-19-20(25)23-21(27)28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25,27)/b19-11- |
InChI Key |
FUHFTQRJQMAWRL-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=S)S4)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.